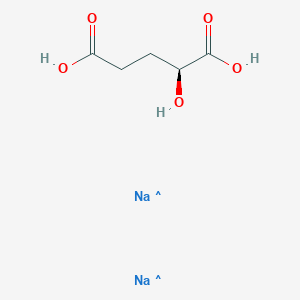

L-2-Hydroxyglutaric acid disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8Na2O5 |

|---|---|

Molecular Weight |

194.09 g/mol |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/t3-;;/m0../s1 |

InChI Key |

UVBKSRZGVBRXSI-QTNFYWBSSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)O.[Na].[Na] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Endogenous Synthesis of L-2-Hydroxyglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-hydroxyglutarate (L-2-HG) is an endogenous metabolite recognized as an oncometabolite due to its role in epigenetic regulation and cancer metabolism. Unlike its D-enantiomer, which is primarily produced by mutant isocitrate dehydrogenase (IDH) enzymes, L-2-HG is synthesized endogenously in wild-type IDH cells through the promiscuous activity of several key metabolic enzymes. This synthesis is notably enhanced under specific microenvironmental conditions, such as hypoxia and acidosis, which are characteristic of the tumor microenvironment. This technical guide provides an in-depth overview of the core mechanisms of endogenous L-2-HG synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development in this area.

Core Mechanisms of L-2-Hydroxyglutarate Synthesis

The primary pathway for endogenous L-2-HG synthesis is the reduction of the Krebs cycle intermediate, α-ketoglutarate (α-KG). This reaction is not catalyzed by a dedicated synthase but rather results from the promiscuous, or off-target, activity of dehydrogenases that normally act on other substrates.

The key enzymes implicated in this process are:

-

Lactate Dehydrogenase A (LDHA): Primarily responsible for the conversion of pyruvate to lactate during anaerobic glycolysis, LDHA can also utilize α-KG as a substrate, reducing it to L-2-HG in an NADH-dependent manner. This promiscuous activity is significantly heightened under hypoxic and acidic conditions.[1][2][3][4]

-

Malate Dehydrogenase (MDH): Both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase, which catalyze the interconversion of malate and oxaloacetate, can promiscuously reduce α-KG to L-2-HG.[5][6][7] While the catalytic efficiency for α-KG is significantly lower than for their native substrate, the high abundance of these enzymes contributes to the cellular pool of L-2-HG.[6]

The production of L-2-HG is therefore intrinsically linked to the cellular redox state (NADH/NAD+ ratio) and the availability of its precursor, α-KG.

Regulation by the Microenvironment

Hypoxia: Low oxygen conditions, a hallmark of solid tumors, lead to a metabolic shift towards glycolysis and increased production of NADH. This elevated NADH/NAD+ ratio, coupled with an accumulation of α-KG that cannot be further processed by the oxygen-dependent Krebs cycle, creates a favorable environment for LDHA and MDH to promiscuously synthesize L-2-HG.[4][5]

Acidosis: An acidic microenvironment, often a consequence of increased lactate production (the Warburg effect), further enhances the promiscuous activity of LDHA.[1][2] A lower pH increases the affinity of LDHA for α-KG, thereby promoting L-2-HG synthesis.[1] Specifically, the Michaelis constant (Km) of LDH for α-KG decreases from >15 mM at pH 7.4 to approximately 3.86 mM at pH 6.0.[1]

Quantitative Data on L-2-Hydroxyglutarate Synthesis

The intracellular concentration of L-2-HG can vary significantly depending on the cell type and microenvironmental conditions. The following tables summarize key quantitative data from the literature.

| Parameter | Enzyme | Substrate | Value | Conditions | Reference |

| Km | Lactate Dehydrogenase (LDH) | α-Ketoglutarate | >15 mM | pH 7.4 | [1] |

| 3.86 ± 0.97 mM | pH 6.0 | [1] | |||

| Catalytic Efficiency | Malate Dehydrogenase 2 (MDH2) | α-Ketoglutarate | At least 3 orders of magnitude lower than for oxaloacetate | - | [6] |

Table 1: Kinetic Parameters for Promiscuous L-2-HG Synthesis. This table highlights the key kinetic parameters of LDHA and MDH2 for their non-canonical substrate, α-ketoglutarate. The data illustrates the significant impact of pH on the affinity of LDH for α-KG.

| Cell Line | Condition | L-2-HG Concentration (µM) | Fold Increase (Hypoxia vs. Normoxia) | Reference |

| SF188 (Glioblastoma) | Normoxia (21% O₂) | ~12 | 25-fold | [4] |

| Hypoxia (0.5% O₂) | ~300 | [4] | ||

| Multiple Cell Lines | Normoxia | 0.05 - 0.24 mM | 1.7 to 8.8-fold | [5] |

| Hypoxia | - | [5] | ||

| Breast Carcinoma | - | 0.01 - 0.1 mM | - | [8][9] |

| Non-cancer cells | - | 10⁻⁸ M | - | [8][9] |

Table 2: Intracellular L-2-Hydroxyglutarate Concentrations. This table provides a summary of reported intracellular L-2-HG concentrations in various cell lines under normoxic and hypoxic conditions, demonstrating the significant accumulation of this oncometabolite in response to low oxygen.

Experimental Protocols

Measurement of Intracellular L-2-Hydroxyglutarate by GC-MS

This protocol describes the extraction and chiral derivatization of 2-hydroxyglutarate from cell culture for analysis by gas chromatography-mass spectrometry (GC-MS).

1. Metabolite Extraction:

-

Aspirate culture medium and wash cells with ice-cold PBS.

-

Add ice-cold 80% methanol/20% water containing an internal standard (e.g., deuterated 2-HG).[1]

-

Scrape cells and transfer the extract to a microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

2. Chiral Derivatization:

-

To the dried metabolite extract, add 50 µL of a 2:1 mixture of R-(-)-2-butanol and acetyl chloride.

-

Incubate at 100°C for 60 minutes.

-

Cool to room temperature and evaporate the solvent under nitrogen.

-

Re-dissolve the sample in 50 µL of acetic anhydride and incubate at 60°C for 10 minutes.

-

Evaporate the solvent under nitrogen and reconstitute the sample in ethyl acetate for GC-MS analysis.[4]

3. GC-MS Analysis:

-

Use a suitable capillary column (e.g., HP-5MS).

-

Set the injection mode to splitless.

-

Use a temperature gradient, for example: start at 60°C, hold for 1 minute, ramp to 290°C at 10°C/minute, and hold for 5 minutes.

-

The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the specific ions for derivatized D- and L-2-HG.

In Vitro Enzyme Assay for L-2-HG Production

This protocol allows for the measurement of L-2-HG production by purified LDHA or MDH.

1. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer) at the desired pH (e.g., pH 6.0 to enhance LDHA activity).

-

The reaction mixture should contain:

-

Purified LDHA or MDH enzyme.

-

NADH (e.g., 200 µM).

-

α-Ketoglutarate (e.g., 5 mM).

-

2. Reaction and Measurement:

-

Initiate the reaction by adding the enzyme to the mixture.

-

Monitor the consumption of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

To confirm L-2-HG production, stop the reaction at different time points (e.g., by adding a strong acid) and analyze the samples by GC-MS or LC-MS/MS as described above.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships in endogenous L-2-HG synthesis and its downstream effects.

Caption: Hypoxia- and acidosis-induced synthesis of L-2-HG.

Caption: Downstream effects of elevated L-2-HG levels.

Conclusion

The endogenous synthesis of L-2-hydroxyglutarate is a critical metabolic adaptation to microenvironmental stresses such as hypoxia and acidosis, conditions that are prevalent in cancer. The promiscuous activity of LDHA and MDH enzymes, fueled by an altered redox state and substrate availability, leads to the accumulation of this oncometabolite. The resulting inhibition of α-KG-dependent dioxygenases has profound effects on cellular epigenetics and signaling, contributing to the cancer phenotype. A thorough understanding of these mechanisms, supported by robust quantitative data and experimental protocols, is essential for the development of novel therapeutic strategies targeting L-2-HG metabolism in cancer and other diseases. This guide provides a foundational resource for researchers and drug development professionals to advance our knowledge in this promising field.

References

- 1. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acidic pH Is a Metabolic Switch for 2-Hydroxyglutarate Generation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia Induces Production of L-2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bevital.no [bevital.no]

The Emergence of L-2-Hydroxyglutarate: A Key Oncometabolite in Cancer Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer metabolism has been reshaped by the discovery of oncometabolites, small molecules that accumulate in tumor cells and actively contribute to tumorigenesis. While the D-enantiomer of 2-hydroxyglutarate (D-2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, has been a focal point of cancer research, its stereoisomer, L-2-hydroxyglutarate (L-2-HG), has emerged as a critical player in cancers with wild-type IDH. This technical guide provides an in-depth exploration of the discovery, metabolic origins, and oncogenic mechanisms of L-2-HG, with a focus on its role in clear cell renal cell carcinoma (ccRCC) and hypoxia-driven cancers. We present quantitative data, detailed experimental protocols, and pathway visualizations to equip researchers and drug development professionals with a comprehensive understanding of this pivotal oncometabolite.

The Discovery of L-2-HG as an Oncometabolite

Initially, elevated levels of 2-hydroxyglutarate were primarily associated with gain-of-function mutations in IDH1 and IDH2, leading to the production of D-2-HG. However, subsequent unbiased metabolomic studies revealed significant accumulation of 2-HG in cancers lacking IDH mutations, most notably in clear cell renal cell carcinoma.[1] Chiral analysis of these tumors identified L-2-hydroxyglutarate as the predominant enantiomer.[2] This discovery was a paradigm shift, indicating that L-2-HG is not merely a metabolic bystander but a potential oncometabolite in its own right, driving cancer progression through distinct mechanisms. Further research has solidified the role of L-2-HG in tumorigenesis, particularly in the context of hypoxia, a common feature of the tumor microenvironment.[3]

Data Presentation: Quantitative Analysis of L-2-HG in Cancer

The accumulation of L-2-HG in cancer is a quantifiable phenomenon. The following tables summarize key quantitative findings from seminal studies, providing a comparative overview of L-2-HG levels in different cancer contexts.

| Sample Type | Condition | L-2-HG Concentration (nmol/g or as specified) | Fold Change (Tumor vs. Normal) | Reference |

| Human ccRCC Tissue | Tumor | 25.8 ± 5.2 | ~5-fold | [2] |

| Human ccRCC Tissue | Adjacent Normal | 5.0 ± 0.8 | - | [2] |

| Human ccRCC Tissue (High L-2-HG) | Tumor | 12.9-fold increase (D-2HG) | 29.8-fold increase (L-2HG) | [4][5] |

| Human ccRCC Tissue (High L-2-HG) | Adjacent Normal | Baseline | Baseline | [4][5] |

| SF188 Glioblastoma Cells | Normoxia (21% O₂) | ~50 µM | - | [6][7] |

| SF188 Glioblastoma Cells | Hypoxia (0.5% O₂) | 304 ± 81 µM | ~6-fold | [6][7] |

| Pancreatic Cancer Patient Serum | Pancreatic Cancer | Elevated | Not specified | [8][9] |

| Pancreatic Cancer Patient Serum | Healthy Control | Baseline | - | [8][9] |

Table 1: L-2-Hydroxyglutarate Levels in Human Tissues and Cell Lines. This table highlights the significant elevation of L-2-HG in clear cell renal cell carcinoma and under hypoxic conditions in glioblastoma cells.

| Enzyme | Substrate | Product | Key Observations | Reference |

| Lactate Dehydrogenase A (LDHA) | α-Ketoglutarate | L-2-Hydroxyglutarate | Promiscuous activity, particularly under hypoxic and acidic conditions. | [3] |

| Malate Dehydrogenase (MDH1/2) | α-Ketoglutarate | L-2-Hydroxyglutarate | Contributes to L-2-HG production, with glutamine being a key carbon source via MDH2. | [10][11][12] |

| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | L-2-Hydroxyglutarate | α-Ketoglutarate | Reduced expression or loss of function leads to L-2-HG accumulation in ccRCC. | [1][2] |

Table 2: Key Enzymes Involved in L-2-Hydroxyglutarate Metabolism. This table outlines the primary enzymatic sources and degradation pathways of L-2-HG in cancer cells.

Experimental Protocols

Quantification of L-2-HG in Biological Samples by LC-MS/MS

This protocol provides a method for the chiral separation and quantification of D- and L-2-hydroxyglutarate in cell or tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral derivatizing agent.

a. Sample Preparation:

-

For tissue samples, homogenize approximately 20 mg of tissue in 200 µL of deionized water. Add 1 mL of chloroform and a ceramic bead, then vigorously mix.[13]

-

Centrifuge the homogenate and collect the upper aqueous layer.[13]

-

For cell lysates or media, collect the desired volume.

-

Add a known amount of a deuterated 2-HG internal standard (e.g., 2HG-d4) to each sample.[13]

-

Dry the samples completely using a vacuum centrifuge or under a stream of nitrogen.[14] This step is critical as water interferes with the derivatization reaction.[14]

b. Chiral Derivatization:

-

Prepare a fresh solution of a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN) at 50 mg/mL in a 4:1 (v/v) mixture of dichloromethane and glacial acetic acid.[13][14]

-

Add the derivatization solution to the dried samples and incubate at 75°C for 30 minutes.[13]

-

Dry the samples again to remove the derivatization reagent.[13]

-

Reconstitute the dried, derivatized residue in the LC mobile phase A for analysis.[13]

c. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 analytical column (e.g., Kinetex C18, 150x4.6 mm, 2.6 µm) with a compatible guard column.[13]

-

Maintain the column temperature at 45°C.[13]

-

Mobile Phase A: Water with 3% acetonitrile and 280 µL/L ammonium hydroxide, pH adjusted to 3.6 with formic acid.[13]

-

Mobile Phase B: Methanol.[13]

-

Employ a gradient elution to separate the derivatized D- and L-2-HG diastereomers. A typical gradient could be: 0-1 min 0% B, 1-2 min 0-100% B, 2-3.5 min 100% B, 3.5-4 min 100-0% B, 4-10 min 0% B, at a flow rate of 1 mL/min.[13]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[13]

-

Monitor the specific mass-to-charge (m/z) transitions for the derivatized 2-HG and the internal standard. For DATAN-derivatized 2-HG, the transition is m/z 363 -> 147, and for the d4-internal standard, it is m/z 367 -> 151.[13]

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure L-2-HG and D-2-HG.

-

Calculate the concentration of L-2-HG in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Analysis of L2HGDH Gene Expression by qRT-PCR

This protocol details the measurement of L-2-hydroxyglutarate dehydrogenase (L2HGDH) mRNA levels in tumor and normal tissues.

-

RNA Extraction: Extract total RNA from tissue samples using a suitable method, such as TRIzol reagent.[2]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., VILO RT kit).[2]

-

Quantitative Real-Time PCR (qRT-PCR):

-

Data Analysis: Calculate the relative expression of L2HGDH using the 2-ΔΔCT method, normalizing the data to the housekeeping gene.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1. Metabolic production and oncogenic signaling of L-2-hydroxyglutarate in cancer.

Figure 2. Experimental workflow for the detection and quantification of L-2-hydroxyglutarate.

Figure 3. L-2-hydroxyglutarate-mediated activation of the HIF-1α signaling pathway.

Conclusion

The discovery of L-2-hydroxyglutarate as an oncometabolite in cancers with wild-type IDH has unveiled a new dimension of metabolic reprogramming in tumorigenesis. Its accumulation, driven by enzymatic promiscuity under conditions such as hypoxia or through the loss of its degrading enzyme L2HGDH, leads to profound epigenetic and signaling alterations that promote cancer growth and progression. This guide provides a foundational resource for understanding the critical role of L-2-HG, offering standardized data presentation, detailed experimental methodologies, and clear visual representations of the underlying molecular pathways. As research in this area continues to evolve, a thorough comprehension of L-2-HG's biology will be paramount for the development of novel diagnostic and therapeutic strategies targeting this key metabolic vulnerability in cancer.

References

- 1. L-2-Hydroxyglutarate: an epigenetic modifier and putative oncometabolite in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-2-Hydroxyglutarate: An Epigenetic Modifier and Putative Oncometabolite in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Hypoxia-Driven Oncometabolite L-2HG Maintains Stemness-Differentiation Balance and Facilitates Immune Evasion in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of L-2-Hydroxyglutarate in Normoxic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Hydroxyglutarate (L-2-HG), an enantiomer of D-2-hydroxyglutarate, is increasingly recognized as a significant signaling molecule in cellular metabolism and epigenetic regulation, even under normal oxygen (normoxic) conditions. While its accumulation is more pronounced in hypoxia and certain pathologies, a basal level of L-2-HG is maintained in healthy cells, suggesting a physiological role. This technical guide provides an in-depth overview of the production, degradation, and biological functions of L-2-HG in normoxia, with a focus on its impact on cellular signaling and metabolism. We present quantitative data on L-2-HG levels and enzyme kinetics, detailed experimental protocols for its analysis, and visual representations of the key pathways involved.

Introduction

L-2-hydroxyglutarate (L-2-HG) is a stereoisomer of 2-hydroxyglutarate, a five-carbon dicarboxylic acid structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). While the D-enantiomer (D-2-HG) has been extensively studied as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, the physiological functions of L-2-HG under normal oxygen conditions are less well understood. Normal cells maintain low levels of both D- and L-2-HG through a balance of production and degradation.[1] This guide focuses specifically on the biological roles of L-2-HG in a normoxic environment, independent of hypoxic stress or pathological mutations that lead to its excessive accumulation.

Under normoxia, L-2-HG is generated through the promiscuous catalytic activity of certain metabolic enzymes and is swiftly degraded by a dedicated mitochondrial dehydrogenase. Its basal presence and tight regulation suggest a functional significance in cellular homeostasis. Emerging evidence points towards L-2-HG's role as a signaling molecule that can modulate epigenetic landscapes and cellular metabolism by competitively inhibiting α-KG-dependent dioxygenases.[1] Understanding the normoxic functions of L-2-HG is crucial for elucidating its contribution to normal physiology and its potential involvement in the early stages of disease development.

L-2-Hydroxyglutarate Metabolism in Normoxia

The intracellular concentration of L-2-HG is determined by the interplay between its synthesis from α-KG and its degradation back to α-KG.

Production of L-2-Hydroxyglutarate

In normoxic conditions, the primary source of L-2-HG is the promiscuous reduction of α-KG by dehydrogenases that normally act on other substrates. The main enzymes implicated in this process are:

-

Lactate Dehydrogenase (LDH): Primarily LDHA, which typically catalyzes the interconversion of pyruvate and lactate.

-

Malate Dehydrogenase (MDH): Both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms can contribute.[1][2]

Evidence suggests that under normal cellular metabolism, mitochondrial MDH2 acting on α-KG generated within the TCA cycle is a significant source of L-2-HG.[1] The production of L-2-HG is generally low under physiological pH.

Degradation of L-2-Hydroxyglutarate

The degradation of L-2-HG is catalyzed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH) . This FAD-dependent enzyme is located on the inner mitochondrial membrane and oxidizes L-2-HG back to α-KG.[3] This reaction is crucial for preventing the accumulation of L-2-HG and maintaining it at low basal levels. The function of L2HGDH is often described as "metabolite repair," highlighting its role in clearing a potentially harmful side-product of metabolism.[3]

Quantitative Data

Basal Concentrations of 2-Hydroxyglutarate

Basal intracellular concentrations of total 2-HG (D- and L-enantiomers) in various human cell lines under normoxic conditions are estimated to be in the range of 0.05–0.24 mM.[4] Another source suggests a range of approximately 25-120 µM for D-2-HG in diverse human cell types.[5]

| Cell Line/Tissue | Condition | L-2-HG Concentration (µM) | Reference |

| Various Human Cell Lines (PAEC, PASMC, LF, HEK, HepG2, MSC) | Normoxia | 0.05 - 0.24 (total 2-HG) | [4] |

| Mouse Tissues (Brain, Liver, Kidney, Testis) | Normoxia | Variable, with testis having the highest levels | [6] |

Note: Specific concentrations of the L-enantiomer in a wide range of healthy human tissues under normoxia are not extensively documented in the literature.

Kinetic Parameters of Enzymes Involved in L-2-HG Metabolism

| Enzyme | Organism | Substrate | KM | Vmax or kcat | Reference |

| L2HGDH | Drosophila melanogaster | L-2-HG | 0.13 ± 0.008 mM | kcat = 7.76 ± 0.11 s-1 | [7] |

| L2HGDH | Human | L-2-HG | ~800 µM | Not specified | [8] |

| D2HGDH | Human | D-2-HG | 0.17 ± 0.02 mM | kcat = 2.8 ± 0.1 s-1 | [9] |

| MDH2 | Human | α-Ketoglutarate | Significantly higher than for oxaloacetate | Activity is at least three orders of magnitude lower than with oxaloacetate | [2] |

| LDH | Human | α-Ketoglutarate | Not specified | Not specified |

Biological Roles and Signaling Pathways in Normoxia

The primary mechanism through which L-2-HG exerts its biological effects is by acting as a competitive inhibitor of α-KG-dependent dioxygenases. This inhibition can influence several downstream pathways even at the basal L-2-HG concentrations found in normoxic cells.

Epigenetic Regulation

L-2-HG can inhibit histone and DNA demethylases, leading to alterations in the epigenetic landscape.

-

Histone Demethylases: L-2-HG has been shown to inhibit Jumonji C (JmjC) domain-containing histone demethylases. For example, it can inhibit KDM4C, leading to an increase in repressive histone marks like H3K9me3.[1] Inhibition of KDM5 histone demethylases by L-2-HG can result in the retention of H3K4me2 and H3K4me3, which are markers of active gene expression.[10]

-

DNA Demethylases: The TET (Ten-Eleven Translocation) family of enzymes, which are involved in DNA demethylation through the oxidation of 5-methylcytosine (5mC), are also inhibited by L-2-HG.[11]

These epigenetic modifications can lead to changes in gene expression, influencing processes like cell differentiation.[10][12]

Regulation of HIF-1α Stability

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen. Under normoxic conditions, HIF-1α is continuously degraded. This degradation is initiated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. By inhibiting PHDs, L-2-HG can lead to the stabilization of HIF-1α even in the presence of oxygen.[1][13] This suggests that basal levels of L-2-HG may play a role in fine-tuning the cellular response to subtle changes in oxygen availability or metabolic state.

Modulation of Cellular Metabolism

L-2-HG can influence central carbon metabolism. Studies have shown that both enantiomers of 2-HG can stimulate the anaerobic metabolism of glucose and inhibit the uptake of several essential amino acids in neuroblastoma cells.[14] By affecting the activity of α-KG-dependent enzymes, L-2-HG can indirectly influence the TCA cycle and related metabolic pathways.

Experimental Protocols

Measurement of L-2-Hydroxyglutarate by LC-MS/MS

This protocol describes a common method for the quantification of L-2-HG in biological samples using liquid chromatography-tandem mass spectrometry with chiral derivatization.

5.1.1. Materials

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)

-

C18 chromatography column

-

(+)-O,O'-diacetyl-L-tartaric anhydride (DATAN)

-

L-2-hydroxyglutaric acid standard

-

D-α-hydroxyglutaric acid-13C5 disodium salt (internal standard)

-

Ethyl acetate, hexane, methanol, water (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Formic acid

5.1.2. Sample Preparation and Derivatization

-

Prepare cell or tissue lysates by standard methods (e.g., homogenization in 80% methanol).

-

Add a known amount of the internal standard to the sample.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent.

-

For derivatization, add a solution of DATAN in a suitable solvent (e.g., a mixture of methylene chloride and acetic anhydride).

-

Incubate the reaction mixture to allow for the formation of diastereomers.

-

Quench the reaction and extract the derivatized analytes.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

-

Inject the prepared sample onto the C18 column.

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the derivatized L-2-HG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantify the amount of L-2-HG in the sample by comparing its peak area to that of the internal standard and using a standard curve.

L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Activity Assay

This spectrophotometric assay measures the activity of L2HGDH in mitochondrial lysates.

5.2.1. Materials

-

Spectrophotometer capable of reading absorbance at 600 nm

-

Mitochondrial isolation kit or protocol

-

L-2-hydroxyglutarate

-

2,6-dichloroindophenol (DCIP)

-

Phenazine methosulfate (PMS)

-

Potassium cyanide (KCN)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

5.2.2. Procedure

-

Isolate mitochondria from cells or tissues.

-

Prepare mitochondrial lysates by sonication or detergent lysis.

-

Prepare a reaction mixture containing the assay buffer, KCN (to inhibit cytochrome c oxidase), PMS, and DCIP.

-

Add the mitochondrial lysate to the reaction mixture and incubate.

-

Initiate the reaction by adding L-2-hydroxyglutarate.

-

Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the L2HGDH activity based on the rate of DCIP reduction, using the extinction coefficient of DCIP.

Visualizations

Caption: Overview of L-2-Hydroxyglutarate metabolism in normoxia.

Caption: Signaling roles of L-2-Hydroxyglutarate in normoxia.

Conclusion

Under normoxic conditions, L-2-hydroxyglutarate is a constitutively produced and degraded metabolite that functions as a subtle but important regulator of cellular processes. Its ability to inhibit α-ketoglutarate-dependent dioxygenases provides a direct link between cellular metabolism and the epigenetic control of gene expression, as well as the regulation of HIF-1α stability. While the basal levels of L-2-HG are low, they appear sufficient to exert these modulatory effects, suggesting a role in maintaining cellular homeostasis and fine-tuning responses to metabolic fluctuations. Further research is needed to fully elucidate the tissue-specific concentrations and kinetic parameters of the enzymes involved in L-2-HG metabolism under physiological conditions. A deeper understanding of the normoxic roles of L-2-HG will be invaluable for researchers and professionals in drug development, as dysregulation of this metabolite may be an early event in various disease states.

References

- 1. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L2HGDH - Wikipedia [en.wikipedia.org]

- 4. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-2-Hydroxyglutaric Acid Disodium Salt: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Hydroxyglutaric acid disodium salt, a salt derivative of the endogenous metabolite L-2-hydroxyglutaric acid (L-2-HG), is a compound of significant interest in biomedical research. L-2-HG is recognized as an oncometabolite, playing a role in epigenetic modification and tumorigenesis. The disodium salt form offers increased solubility and stability, making it a valuable tool for in vitro and in vivo studies. This technical guide provides a comprehensive overview of its chemical structure and stability profile, tailored for researchers and professionals in drug development.

Chemical Structure

This compound salt is the disodium salt of the (S)-enantiomer of 2-hydroxyglutaric acid. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (2S)-2-Hydroxypentanedioic acid, disodium salt |

| Synonyms | L-2-Hydroxyglutarate disodium salt, (S)-α-Hydroxyglutaric acid disodium salt |

| Molecular Formula | C₅H₆Na₂O₅ |

| Molecular Weight | 192.08 g/mol [1][2] |

| CAS Number | 63512-50-5[1][2] |

| Appearance | White solid[3] |

| SMILES | [Na+].[Na+].[O-]C(=O)CC--INVALID-LINK--C(=O)[O-] |

| InChI Key | DZHFTEDSQFPDPP-QTNFYWBSSA-L |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound salt.

Solid State Stability: As a solid, the compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C or -80°C, protected from light, air, and moisture.[4] Under these conditions, the solid can be stable for extended periods. One supplier suggests a stability of at least four years at -20°C for the crystalline solid.[5]

Solution Stability: The stability of this compound salt in solution is more limited. While it is soluble in aqueous buffers like PBS (approximately 10 mg/mL at pH 7.2), it is not recommended to store aqueous solutions for more than one day.[5] For stock solutions, some suppliers recommend storage at -80°C for up to one year and at -20°C for up to one month, with the advice to aliquot to avoid repeated freeze-thaw cycles.[3]

General Storage Recommendations

| Condition | Recommendation |

| Solid Form | Store at -20°C or -80°C, protected from light, air, and moisture.[4] |

| Aqueous Solution | Prepare fresh and use within one day.[5] |

| Stock Solutions | Aliquot and store at -80°C (up to 1 year) or -20°C (up to 1 month).[3] |

Metabolic Pathway and Biological Significance

Understanding the biological context of L-2-Hydroxyglutaric acid is vital for its application in research. L-2-HG is an endogenous metabolite that can accumulate in certain pathological conditions, most notably in the rare genetic disorder L-2-hydroxyglutaric aciduria. This accumulation is due to mutations in the L2HGDH gene, which encodes the enzyme L-2-hydroxyglutarate dehydrogenase responsible for converting L-2-HG to α-ketoglutarate. L-2-HG is also considered an oncometabolite, as its accumulation can inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and potentially contributing to cancer development.

Below is a simplified representation of the metabolic pathway involving L-2-Hydroxyglutaric acid.

Experimental Protocols for Stability-Indicating Methods

Forced Degradation (Stress Testing) Workflow

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to produce degradation products. A typical workflow is illustrated below.

1. Hydrolytic Degradation

-

Objective: To assess degradation in the presence of water and at different pH values.

-

Protocol:

-

Prepare solutions of this compound salt in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a suitable analytical technique (e.g., HPLC, GC-MS).

-

2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound salt in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified duration (e.g., 24 hours).

-

Withdraw samples at various time points, quench the reaction if necessary (e.g., by adding sodium bisulfite), and dilute for analysis.

-

Analyze the samples by HPLC or a similar method.

-

3. Thermal Degradation

-

Objective: To determine the effect of heat on the solid form of the compound.

-

Protocol:

-

Place a known amount of solid this compound salt in a controlled temperature chamber (e.g., 70°C).

-

Expose the solid to these conditions for an extended period (e.g., 1-2 weeks).

-

At intervals, take samples, dissolve them in a suitable solvent, and analyze for degradation products.

-

4. Photolytic Degradation

-

Objective: To assess the stability of the compound when exposed to light.

-

Protocol:

-

Expose both solid and solution forms of this compound salt to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, analyze both the exposed and control samples for any degradation.

-

Analytical Techniques for Stability Assessment

The choice of analytical technique is critical for separating and quantifying the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. A reverse-phase C18 column with a gradient elution using a mobile phase of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection would be suitable if the degradation products are chromophoric. If not, mass spectrometry (LC-MS) detection would be necessary.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like L-2-Hydroxyglutaric acid to increase their volatility.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for the structural elucidation of degradation products without the need for chromatographic separation. Both 1H and 13C NMR can provide detailed structural information.[8]

Conclusion

This compound salt is a key research tool with well-defined chemical properties. While its solid form is stable under recommended storage conditions, its stability in solution is limited. Although specific quantitative stability data and detailed experimental protocols for this compound are not widely published, the principles and methodologies for conducting forced degradation and stability-indicating studies are well-established in the pharmaceutical industry. By applying these standard protocols, researchers can ensure the integrity of their experimental results and contribute to a more comprehensive understanding of this important oncometabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. DL-2-Hydroxyglutaric acid, disodium salt (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-10351-0.001 [isotope.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spontaneous Canine Model of L-2-Hydroxyglutaric Aciduria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-hydroxyglutaric aciduria (L-2-HGA) is a rare, autosomal recessive neurometabolic disorder characterized by the accumulation of L-2-hydroxyglutaric acid (L-2-HG) in bodily fluids, leading to progressive neurodegeneration.[1][2] Spontaneous canine models of L-2-HGA, primarily identified in Staffordshire Bull Terriers and Yorkshire Terriers, present a valuable opportunity for investigating the pathophysiology of the disease and for the preclinical assessment of novel therapeutic strategies.[1][3] This technical guide provides a comprehensive overview of the canine model, including its genetic basis, biochemical markers, and clinical presentation, with a focus on detailed experimental protocols and quantitative data analysis.

Genetic Basis and Molecular Pathogenesis

The underlying cause of L-2-HGA in both humans and dogs is a deficiency in the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase, which is encoded by the L2HGDH gene.[1][4] This enzyme is responsible for the conversion of L-2-HG to α-ketoglutarate.[5] In the absence of functional L2HGDH, L-2-HG accumulates to toxic levels in various tissues and fluids, including the brain, cerebrospinal fluid (CSF), plasma, and urine.[1][2][4]

The inheritance pattern in dogs is autosomal recessive, meaning that a dog must inherit two copies of the mutated L2HGDH gene to be affected.[1] Heterozygous carriers, with one normal and one mutated allele, are clinically unaffected but can pass the mutation to their offspring.[1]

Mutations in Canine L2HGDH

Specific mutations in the L2HGDH gene have been identified in affected dog breeds:

-

Staffordshire Bull Terrier: A double substitution in exon 10 (c.1297T>C and c.1299C>T) leads to a missense mutation, resulting in amino acid changes (p.L433P and p.H434Y).[5]

-

Yorkshire Terrier: A homozygous A to G transition in the initiator methionine codon of exon 1 (c.1A>G) has been identified.[3][6]

Clinical Presentation and Neurological Assessment

Affected dogs typically present with a range of progressive neurological signs, with an age of onset commonly between 6 months and one year, although it can be later.[7]

Common Clinical Signs:

-

Ataxia: A "wobbly" or uncoordinated gait is a hallmark sign.[7]

-

Seizures: Epileptic seizures of varying severity and frequency are common.[7]

-

Behavioral Changes: This can include dementia, disorientation, loss of learned behaviors, and aggression.[7]

-

Tremors and Muscle Stiffness: Particularly noticeable during exercise or excitement.[7]

Experimental Protocol: Neurological Examination

A standardized neurological examination is crucial for assessing disease severity and progression. The following protocol is recommended:

-

Observation:

-

Mentation: Assess alertness and responsiveness to environmental stimuli. Note any signs of dementia, confusion, or compulsive behavior.

-

Gait and Posture: Observe the dog walking on a non-slip surface. Look for ataxia, hypermetria (overreaching), and stiffness. Note any postural abnormalities such as a wide-based stance or kyphosis (arched back).

-

-

Cranial Nerve Examination:

-

Menace Response: Assess vision by making a menacing gesture towards each eye.

-

Pupillary Light Reflex: Shine a bright light into each eye to check for pupil constriction.

-

Facial Sensation and Symmetry: Test for sensation by lightly touching the face and observe for any facial muscle atrophy or drooping.

-

Gag Reflex: Assess swallowing function.

-

-

Postural Reactions:

-

Proprioceptive Placing: Knuckle the paw over and observe the time it takes for the dog to correct its position.

-

Hopping: Hold the dog up and have it hop on each limb individually to assess strength and coordination.

-

-

Spinal Reflexes:

-

Patellar Reflex: Test the reflex of the hindlimb by tapping the patellar tendon.

-

Withdrawal Reflex: Pinch the toe to assess the withdrawal of the limb.

-

-

Palpation:

-

Palpate the spine and muscles for any signs of pain or atrophy.

-

A clinical severity scoring system can be adapted from existing canine neurological scoring systems to quantify the deficits observed.

Biochemical Analysis

The definitive diagnosis of L-2-HGA relies on the detection of elevated levels of L-2-HG in urine, plasma, and/or CSF.[8]

Quantitative Data

| Analyte | Sample Type | Canine Model | Affected Concentration | Control Concentration | Reference(s) |

| L-2-Hydroxyglutaric Acid | Urine | Staffordshire Bull Terrier | 2,223 - 3,922 mmol/mol creatinine | 0.6 - 17 mmol/mol creatinine | [9] |

| L-2-Hydroxyglutaric Acid | Urine | Staffordshire Bull Terrier | Mean: 2856 (SEM: 262) mmol/mol creatinine | Mean: 3.12 (SEM: 0.34) mmol/mol creatinine | [4][10] |

| L-2-Hydroxyglutaric Acid | Plasma | Staffordshire Bull Terrier | Elevated | Normal | [2] |

| L-2-Hydroxyglutaric Acid | CSF | Staffordshire Bull Terrier | Elevated | Normal | [2][9] |

| L-2-Hydroxyglutaric Acid | Urine | Yorkshire Terrier | Elevated | Normal | [3] |

Experimental Protocol: Quantification of L-2-Hydroxyglutaric Acid by GC-MS

This protocol provides a general framework for the analysis of L-2-HG in canine urine using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

- Thaw frozen urine samples to room temperature.

- Centrifuge the urine to remove any particulate matter.

- Take an aliquot of the supernatant for analysis. The volume may be normalized to the creatinine concentration.

2. Internal Standard Addition:

- Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled L-2-HG) to each sample, calibrator, and quality control sample.

3. Extraction:

- Acidify the urine samples with hydrochloric acid.

- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction for a total of two or three times.

- Pool the organic extracts.

4. Derivatization:

- Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

- Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to create volatile trimethylsilyl (TMS) derivatives of the organic acids.

- Incubate at a specified temperature (e.g., 70°C) for a set time to ensure complete derivatization.

5. GC-MS Analysis:

- Gas Chromatograph:

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

- Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

- Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 280°C.

- Mass Spectrometer:

- Ionization: Electron impact (EI) ionization.

- Acquisition Mode: Can be run in either full scan mode to identify all compounds or selected ion monitoring (SIM) mode for targeted quantification of L-2-HG and the internal standard.

- Data Analysis: Identify the L-2-HG peak based on its retention time and mass spectrum. Quantify the concentration by comparing the peak area of L-2-HG to the peak area of the internal standard and referencing a calibration curve.

Genetic Testing

Genetic testing is used to confirm the diagnosis in affected dogs, identify carriers, and for breeding management.

Experimental Protocol: L2HGDH Gene Sequencing

1. DNA Extraction:

- Extract genomic DNA from a whole blood sample using a commercially available DNA extraction kit.

2. PCR Amplification:

- Amplify the exons and flanking intron regions of the canine L2HGDH gene using polymerase chain reaction (PCR).

- Primer Sequences (for Staffordshire Bull Terrier Exon 10):

- The specific primer sequences for amplifying exon 10 of the canine L2HGDH gene can be found in the publication by Penderis et al. (2007) in the Journal of Medical Genetics.[5]

- PCR Conditions:

- An initial denaturation step (e.g., 95°C for 5 minutes).

- 30-35 cycles of:

- Denaturation (e.g., 95°C for 30 seconds).

- Annealing (e.g., 55-60°C for 30 seconds - temperature to be optimized based on primers).

- Extension (e.g., 72°C for 1 minute).

- A final extension step (e.g., 72°C for 10 minutes).

3. PCR Product Purification:

- Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit.

4. DNA Sequencing:

- Sequence the purified PCR products using Sanger sequencing.

- Analyze the sequencing data to identify the presence of the known mutations in the L2HGDH gene.

Signaling Pathways and Pathophysiology

The accumulation of L-2-HG is believed to induce neurotoxicity through the generation of oxidative stress.[1] L-2-HG can interfere with mitochondrial function, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal cell death.[1]

Logical Relationship: L-2-HG Induced Oxidative Stress

Caption: Proposed mechanism of L-2-HG induced neurotoxicity.

Experimental Workflow: Diagnosis and Characterization

Caption: Workflow for the diagnosis of canine L-2-HGA.

Conclusion

The spontaneous canine model of L-2-hydroxyglutaric aciduria is a highly valuable tool for advancing our understanding of this debilitating neurometabolic disease. This guide provides a foundational framework for researchers and drug development professionals to utilize this model effectively. The detailed protocols for neurological assessment, biochemical analysis, and genetic testing, along with the summarized quantitative data, offer a practical resource for designing and implementing preclinical studies aimed at developing novel therapies for L-2-HGA.

References

- 1. Induction of oxidative stress by L-2-hydroxyglutaric acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia-Mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.csu.edu.au [cdn.csu.edu.au]

- 4. L-2-hydroxyglutaric aciduria: characterisation of the molecular defect in a spontaneous canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. l‐2‐hydroxyglutaric aciduria: characterisation of the molecular defect in a spontaneous canine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. combibreed.com [combibreed.com]

- 8. embarkvet.com [embarkvet.com]

- 9. vettimes.co.uk [vettimes.co.uk]

- 10. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes & Protocols for In Vivo Studies of L-2-Hydroxyglutaric Acid in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of key findings and detailed protocols from in vivo studies investigating the effects of L-2-Hydroxyglutaric acid (L-2-HG) in rat models. The information is intended to guide researchers in designing and executing similar experiments to understand the pathophysiology of L-2-hydroxyglutaric aciduria (L-2-HGA) and to evaluate potential therapeutic interventions.

Introduction

L-2-hydroxyglutaric aciduria is a rare autosomal recessive neurometabolic disorder characterized by the accumulation of L-2-HG in the cerebrospinal fluid, plasma, and urine. The disease leads to progressive neurodegeneration, with symptoms including psychomotor retardation, seizures, and ataxia. Rat models are crucial for investigating the neurotoxic mechanisms of L-2-HG and for preclinical testing of therapeutic strategies. The primary mechanism of L-2-HG-induced neurotoxicity appears to be the induction of oxidative stress and excitotoxicity.[1][2][3]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vivo and in vitro studies using rat models. These data highlight the significant biochemical and cellular alterations induced by L-2-HG.

Table 1: Effects of L-2-HG on Oxidative Stress Markers in Rat Brain

| Parameter | Brain Region | L-2-HG Concentration/Dose | Effect | Reference |

| Reduced Glutathione (GSH) | Striatum | Acute intrastriatal injection | Significantly decreased | [1] |

| Total Glutathione (tGS) | Striatum | Acute intrastriatal injection | Significantly decreased | [1] |

| Glutathione Peroxidase (GPx) Activity | Striatum | Acute intrastriatal injection | Significantly decreased | [1] |

| Glutathione Reductase (GR) Activity | Striatum | Acute intrastriatal injection | Significantly decreased | [1] |

| Oxidized Glutathione (GSSG) | Striatum | Acute intrastriatal injection | Increased | [1] |

| Malondialdehyde (MDA) | Striatum | Acute intrastriatal injection | Increased | [1] |

| 2',7'-dichlorofluorescein (DCFH) oxidation | Striatum | Acute intrastriatal injection | Increased | [1] |

| Hydrogen Peroxide (H2O2) Production | Striatum | Acute intrastriatal injection | Increased | [1] |

| Reactive Oxygen Species (ROS) | Cerebral Cortex (neonatal) | Intracerebral administration | Markedly induced | [3][4] |

| Lipid Peroxidation | Cerebral Cortex (neonatal) | Intracerebral administration | Increased | [3][4] |

| Protein Oxidation (Carbonyl formation) | Cerebral Cortex (neonatal) | Intracerebral administration | Increased | [3][4] |

| Sulfhydryl Content | Cerebral Cortex (neonatal) | Intracerebral administration | Decreased | [3][4] |

| Thiobarbituric acid-reactive substances (TBA-RS) | Cerebellum & Cerebral Cortex (in vitro) | Not specified | Significantly increased | [2] |

| Protein Carbonyl Formation (PCF) | Cerebellum & Cerebral Cortex (in vitro) | Not specified | Significantly increased | [2] |

| Total Antioxidant Reactivity (TAR) | Cerebellum (in vitro) | Not specified | Markedly decreased | [2] |

Table 2: Effects of L-2-HG on the Glutamatergic System in Rat Cerebral Cortex

| Parameter | L-2-HG Concentration | Effect | Reference |

| Na+-dependent L-[3H]glutamate uptake by synaptosomes | 0.1-1 mM | Significantly increased | [5][6] |

| Na+-independent L-[3H]glutamate uptake by synaptic vesicles | 0.1-1 mM | Significantly increased | [5][6] |

| Basal and potassium-induced release of L-[3H]glutamate by synaptosomes | 0.1-1 mM | No alteration | [5][6] |

| L-[3H]glutamate binding to synaptic plasma membranes | 0.1-1 mM | No alteration | [5][6] |

Table 3: Histopathological Alterations Induced by L-2-HG in Rat Brain

| Brain Region | Histopathological Finding | Reference |

| Striatum | Intense vacuolation, lymphocyte and macrophage infiltrates, eosinophilic granular bodies, necrosis, reactive astrogliosis (increased GFAP), reduction of neuronal population (decreased NeuN) | [1] |

| Cerebellum | Macrophage infiltrates, less intense vacuolation and lymphocytic infiltration | [1] |

| Cerebral Cortex (neonatal) | Vacuolation and edema | [4] |

| Striatum (neonatal) | Less intense alterations than cerebral cortex | [4] |

Experimental Protocols

Protocol 1: Acute In Vivo Intracerebral Administration of L-2-HG in Adolescent Rats

This protocol is based on the methodology described by Polleto, et al. (2015).[1]

Objective: To investigate the acute effects of L-2-HG on redox homeostasis and to assess long-term histopathological changes in the striatum and cerebellum of adolescent rats.

Materials:

-

Male adolescent Wistar rats (30-45 days old)

-

L-2-hydroxyglutaric acid (L-2-HG)

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Reagents for oxidative stress assays (GSH, GSSG, GPx, GR, SOD, Catalase, MDA, DCFH-DA, H2O2)

-

Reagents for histopathology (formalin, paraffin, hematoxylin and eosin, antibodies for GFAP and NeuN)

Procedure:

-

Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.

-

L-2-HG Administration:

-

For intrastriatal injection, use the following coordinates from bregma: AP +0.2 mm, ML ±2.8 mm, DV -4.5 mm.

-

For intracerebellar injection, use the following coordinates from bregma: AP -11.0 mm, ML ±2.0 mm, DV -3.5 mm.

-

Inject 2 µL of L-2-HG solution (concentration to be optimized, e.g., in the study, a specific amount was injected to elicit an effect) or saline (control) into the target brain region over 2 minutes.

-

Leave the needle in place for an additional 2 minutes to prevent reflux.

-

-

Short-term Biochemical Analysis (30 minutes post-injection):

-

Euthanize the rats and dissect the striatum and cerebellum.

-

Homogenize the tissues and perform assays for oxidative stress markers (GSH, tGS, GPx, GR, GSSG, MDA, DCFH oxidation, H2O2 production).

-

-

Long-term Histopathological Analysis (7 days post-injection):

-

Anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix in paraformaldehyde.

-

Process the brains for paraffin embedding and sectioning.

-

Perform Hematoxylin and Eosin (H&E) staining to observe general morphology.

-

Perform immunohistochemistry for GFAP (to assess astrogliosis) and NeuN (to assess neuronal population).

-

Protocol 2: In Vivo Intracerebral Administration of L-2-HG in Neonatal Rats

This protocol is adapted from the study by Kolker, et al., which investigated the effects of L-2-HG on redox homeostasis and histopathology in the developing brain.[3][4]

Objective: To evaluate the impact of L-2-HG on oxidative stress and brain tissue integrity in neonatal rats.

Materials:

-

Wistar rat pups (postnatal day 1)

-

L-2-hydroxyglutaric acid (L-2-HG)

-

Saline solution (0.9% NaCl)

-

Microsyringe

-

Reagents for oxidative stress assays (DCFH-DA, MDA, carbonyl formation, sulfhydryl content, GSH)

-

Reagents for histopathology (formalin, paraffin, hematoxylin and eosin)

Procedure:

-

Animal Preparation: On postnatal day 1, administer L-2-HG or saline to the rat pups.

-

L-2-HG Administration:

-

Perform an intracerebral injection of L-2-HG or saline. The original study should be consulted for the precise coordinates and injection volume appropriate for neonatal rats.

-

-

Biochemical Analysis:

-

At a designated time point post-injection, euthanize the pups and dissect the cerebral cortex and striatum.

-

Homogenize the tissues and perform assays to measure:

-

Reactive oxygen species generation (DCFH oxidation).

-

Lipid peroxidation (MDA levels).

-

Protein oxidation (carbonyl formation and sulfhydryl content).

-

Antioxidant defenses (GSH levels).

-

-

-

Histopathological Analysis:

-

At a designated time point post-injection, euthanize the pups and fix the brains in formalin.

-

Process the brains for paraffin embedding and sectioning.

-

Perform H&E staining to assess for histopathological changes such as vacuolation and edema.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the proposed signaling pathway of L-2-HG-induced neurotoxicity and a general experimental workflow.

Caption: Proposed signaling pathway of L-2-HG-induced neurotoxicity.

Caption: General experimental workflow for in vivo L-2-HG studies in rats.

References

- 1. In vivo intracerebral administration of L-2-hydroxyglutaric acid provokes oxidative stress and histopathological alterations in striatum and cerebellum of adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of oxidative stress by L-2-hydroxyglutaric acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Evidence that In Vivo Intracerebral Administration of L-2-Hydroxyglutaric Acid to Neonatal Rats Provokes Disruption of Redox Status and Histopathological Abnormalities in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Effects of L-2-hydroxyglutaric acid on various parameters of the glutamatergic system in cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling Metabolic Pathways: Applications of Carbon-13 Labeled L-2-Hydroxyglutaric Acid Disodium Salt

For researchers, scientists, and drug development professionals, Carbon-13 (¹³C) labeled L-2-Hydroxyglutaric acid (L-2-HG) disodium salt has emerged as a critical tool for elucidating complex metabolic and signaling pathways, particularly in the context of cancer and inborn errors of metabolism. Its use as a stable isotope tracer allows for precise tracking and quantification of metabolic fluxes, providing invaluable insights into disease mechanisms and potential therapeutic targets.

L-2-hydroxyglutarate, an enantiomer of D-2-hydroxyglutarate, is increasingly recognized as an oncometabolite, a small molecule that can drive the development and progression of cancer.[1][2] Elevated levels of L-2-HG have been notably implicated in clear cell renal cell carcinoma (ccRCC) and are associated with poor patient prognosis.[2] The carbon-13 isotope label on L-2-Hydroxyglutaric acid disodium salt enables researchers to introduce a traceable form of this metabolite into biological systems and monitor its fate and effects using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Applications:

-

Metabolic Flux Analysis (MFA): ¹³C-L-2-HG is instrumental in tracing the flow of carbon atoms through metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the rates of metabolic reactions and understand how pathways are rewired in disease states.[3][4]

-

Biomarker Quantification: As a stable isotope-labeled internal standard, ¹³C-L-2-HG allows for the accurate and precise quantification of endogenous L-2-HG levels in various biological samples, including tissues, plasma, and urine, using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7]

-

Elucidation of Pathogenic Mechanisms: By introducing labeled L-2-HG, scientists can study its impact on cellular processes. L-2-HG is known to competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic alterations and changes in cell signaling.[1][8]

Signaling Pathway Involvement

L-2-HG accumulation, often due to the downregulation of the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), triggers a cascade of events that contribute to tumorigenesis.[2] It acts as an epigenetic modifier by inhibiting enzymes such as TET methylcytosine dioxygenases and Jumonji-C (JmjC) domain-containing histone demethylases.[1][2] This inhibition leads to DNA and histone hypermethylation, altering gene expression and promoting a malignant phenotype.[1][2] Furthermore, the oncometabolite has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8][9]

Application Notes and Protocols

Application Note 1: Quantitative Analysis of L-2-Hydroxyglutarate in Biological Samples using LC-MS/MS

This protocol outlines the use of ¹³C₅-labeled this compound salt as an internal standard for the accurate quantification of L-2-HG in plasma samples.

Experimental Workflow Diagram

Protocol: LC-MS/MS Quantification of L-2-HG

-

Sample Preparation:

-

To 50 µL of plasma, add 5 µL of a known concentration of ¹³C₅-L-2-Hydroxyglutaric acid disodium salt solution as an internal standard.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Extraction:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant completely under a gentle stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a chiral column (e.g., Astec CHIROBIOTIC R) to separate D- and L-2-HG enantiomers.[10] A typical mobile phase could be a gradient of ammonium acetate in water and acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both endogenous L-2-HG and the ¹³C₅-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Generate a standard curve using known concentrations of unlabeled L-2-HG spiked into a surrogate matrix.

-

Calculate the concentration of L-2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Quantitative Data from Literature

| Parameter | Value | Biological System | Reference |

| L-2-HG concentration in ccRCC tumors | Elevated vs. normal tissue | Human | [2] |

| L-2-HG levels in hypoxic cells | Increased accumulation | Mammalian cell lines | [11] |

| Inter- and intra-assay CVs for LC-MS/MS | 3.4% to 6.2% | Human urine | [5] |

| Mean recovery for LC-MS/MS | 94% | Human urine | [5] |

Application Note 2: Tracing L-2-Hydroxyglutarate Metabolism with ¹³C NMR Spectroscopy

This protocol describes the use of ¹³C-labeled L-2-Hydroxyglutaric acid to trace its metabolic fate in cultured cells using NMR spectroscopy.

Experimental Workflow Diagram

Protocol: ¹³C NMR Metabolic Tracing

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of ¹³C-L-2-Hydroxyglutaric acid disodium salt.

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled compound.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by washing the cells with ice-cold saline and adding ice-cold methanol.

-

Scrape the cells and perform a metabolite extraction, for example, using a methanol/chloroform/water extraction method.

-

Separate the polar (containing L-2-HG and its metabolites) and non-polar phases by centrifugation.

-

-

NMR Sample Preparation:

-

Collect the polar phase and lyophilize to dryness.

-

Reconstitute the dried metabolites in a deuterated buffer (e.g., phosphate buffer in D₂O) suitable for NMR analysis.

-

-

NMR Data Acquisition:

-

Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Identify the resonances corresponding to ¹³C-labeled metabolites by comparing the spectra to databases and control spectra.

-

Quantify the ¹³C enrichment in different metabolite pools to determine the metabolic fate of L-2-HG.

-

Expected Quantitative Insights

| Measurement | Description | Analytical Technique | Reference |

| Isotopic Enrichment | Percentage of a metabolite pool that is labeled with ¹³C. | NMR, Mass Spectrometry | [4][14] |

| Flux Ratios | Relative rates of converging or branching metabolic pathways. | ¹³C Metabolic Flux Analysis | [3][15] |

| Positional Isotopomer Analysis | Determination of the specific carbon atoms that are labeled within a metabolite. | NMR | [13][14] |

By leveraging the power of stable isotope labeling, carbon-13 this compound salt provides a robust platform for researchers to dissect the intricate roles of this oncometabolite in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.

References

- 1. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 2. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The oncometabolite 2-hydroxyglutar ... | Article | H1 Connect [archive.connect.h1.co]

- 10. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]

- 11. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Notes: L-2-Hydroxyglutarate Treatment of Neuroblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Hydroxyglutarate (L-2-HG) is an endogenous metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG).[1] In certain pathological conditions, such as the rare inherited neurometabolic disorder L-2-hydroxyglutaric aciduria, L-2-HG accumulates to high levels, leading to severe neurological symptoms.[2] In the context of cancer, 2-hydroxyglutarate (both L- and D-enantiomers) is recognized as an oncometabolite that can influence cellular metabolism and epigenetic regulation.[1][3] It competitively inhibits α-KG-dependent dioxygenases, which are crucial enzymes involved in various cellular processes, including histone and DNA demethylation and the regulation of the hypoxia-inducible factor (HIF-1α) pathway.[1][4][5] These application notes provide a summary of the observed effects and detailed protocols for studying the impact of L-2-HG on neuroblastoma cell lines, primarily focusing on the human SH-SY5Y cell line.

Summary of L-2-Hydroxyglutarate Effects on Neuroblastoma Cells

Studies on the human neuroblastoma cell line SH-SY5Y reveal that L-2-hydroxyglutarate primarily modulates cellular metabolism rather than inducing immediate cytotoxicity at physiological concentrations.[2] The key observed effects are a shift towards anaerobic metabolism and altered nutrient utilization.[2][4]

Metabolic Reprogramming:

-

Stimulation of Anaerobic Glycolysis: Treatment with L-2-HG leads to an increase in anaerobic glucose metabolism.[2][4]

-

Inhibition of Amino Acid Uptake: The uptake of several essential amino acids from the culture media is inhibited.[2][4]

-

Altered Catabolism: L-2-HG decreases the cells' ability to catabolize leucine-derived carbon atoms and generate ketone bodies.[2][5]

Cytotoxicity:

-

At a concentration of 0.1 mM, L-2-HG showed no significant effect on the survival rate or total protein content of SH-SY5Y cells after 48 hours of incubation.[2]

-

Notably, cytotoxic effects on animal neuronal cells have been observed at much higher concentrations, around 10 mM.[2]

Data Presentation

The following tables summarize the quantitative data from studies on SH-SY5Y neuroblastoma cells treated with L-2-hydroxyglutarate.

Table 1: L-2-Hydroxyglutarate (L-2-HG) Disposal Rate by SH-SY5Y Cells[2]

| Treatment Duration | Specific Disposal Rate (µmol·h⁻¹·mg⁻¹ of cellular protein) |

| 24 hours | 0.86 ± 0.28 |

| 48 hours | Statistically insignificant change from 24h |

Table 2: Effect of 2-Hydroxyglutarate Enantiomers on Lactate Dehydrogenase (LDH) Activity in SH-SY5Y Cell Lysates[2]

| Treatment | Duration | Specific LDH Activity (µkat·mg⁻¹ of protein) | Effect Description |

| Control | 24 h | 1.39 ± 0.11 | Baseline |

| L-2-HG (0.1 mM) | 24 h | 1.34 ± 0.12 | No significant inhibitory effect |

| D-2-HG (0.1 mM) | 24 h | 1.15 ± 0.10 | Inhibition of LDH activity |

| Control | 48 h | 1.39 ± 0.11 | Baseline |

| L-2-HG (0.1 mM) | 48 h | 1.45 ± 0.14 | No significant inhibitory effect |

| D-2-HG (0.1 mM) | 48 h | 1.33 ± 0.12 | No significant inhibitory effect after prolonged incubation |

Experimental Protocols

Protocol 1: Neuroblastoma Cell Culture and L-2-HG Treatment

This protocol is based on methodologies for the SH-SY5Y cell line.[2]

1. Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco’s Modified Eagle’s Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-2-Hydroxyglutaric acid, disodium salt

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

Cell culture flasks (T-75) and plates (6-well, 24-well)

-

Humidified incubator (37°C, 5% CO₂)

2. Cell Culture:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

3. L-2-HG Treatment:

-

Prepare a sterile stock solution of L-2-hydroxyglutarate (e.g., 100 mM in water).

-

Seed SH-SY5Y cells into culture plates at the desired density (e.g., 1 x 10⁵ cells/well in a 6-well plate). Allow cells to attach for 24 hours.

-

Remove the existing medium and replace it with fresh culture medium containing the desired final concentration of L-2-HG (e.g., 0.1 mM). Include a vehicle-treated control group.

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

After incubation, collect the culture medium for metabolic analysis and lyse the cells for protein or enzyme activity assays.

Protocol 2: Analysis of Metabolite Consumption and Production via ¹H-NMR

1. Objective: To analyze changes in extracellular metabolites (e.g., glucose, lactate, amino acids) in the culture medium following L-2-HG treatment.[2][4]

2. Procedure:

-

Following the treatment period from Protocol 1, collect the culture medium from both control and treated wells.

-

Centrifuge the medium at 500 x g for 5 minutes to pellet any detached cells or debris.

-

Transfer the supernatant to a new tube and store at -80°C until analysis.

-

For ¹H-NMR spectroscopy, prepare the samples by mixing a defined volume of the culture medium with a deuterium oxide (D₂O) buffer solution containing a known concentration of an internal standard (e.g., TSP or DSS).

-

Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 600 MHz or higher).

-

Process the spectra and quantify the relative concentrations of metabolites by integrating the areas of their characteristic peaks relative to the internal standard.

Protocol 3: Lactate Dehydrogenase (LDH) Activity Assay

1. Objective: To measure the specific activity of LDH in cell lysates.[2]

2. Procedure:

-

After L-2-HG treatment, wash the cells with ice-cold PBS.